molecular formula C20H16N2O6 B2448591 Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate CAS No. 1171365-86-8

Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate

Cat. No. B2448591
CAS RN: 1171365-86-8
M. Wt: 380.356
InChI Key: ODWLDBXZRCFFOR-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many biologically active molecules .

Scientific Research Applications

Synthesis and Medicinal Applications

The compound's structure suggests relevance in the synthesis of novel therapeutic agents. For example, compounds with similar complex structures have been synthesized for their potential anti-inflammatory and antimicrobial activities. Studies like Nikalje et al. (2015) focused on synthesizing novel compounds for anti-inflammatory activity, employing techniques that could be applicable to the synthesis and evaluation of Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate for similar purposes (Nikalje, Hirani, & Nawle, 2015).

Advanced Materials and Chemical Synthesis

In the realm of materials science, the structural complexity of the compound hints at its potential utility in creating novel materials with unique properties. For instance, Balagurusamy et al. (1997) explored the synthesis of monodendrons based on methyl 3,4,5-trishydroxybenzoate for generating supramolecular dendrimers, indicating a methodology that could be explored for this compound to create advanced materials with potential applications in nanotechnology and electronics (Balagurusamy, Ungar, Percec, & Johansson, 1997).

properties

IUPAC Name

methyl 4-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-25-20(24)12-2-5-14(6-3-12)21-19(23)10-15-9-17(28-22-15)13-4-7-16-18(8-13)27-11-26-16/h2-9H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWLDBXZRCFFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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